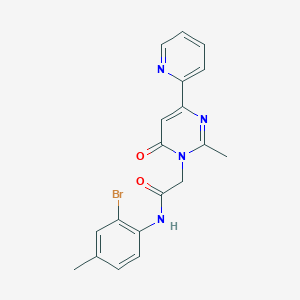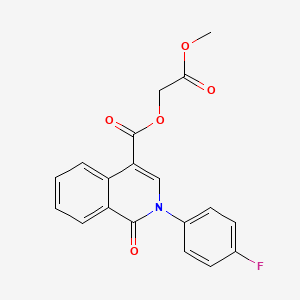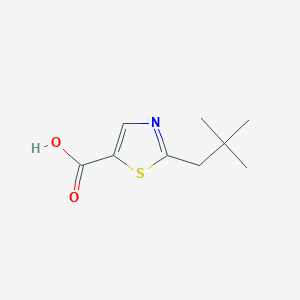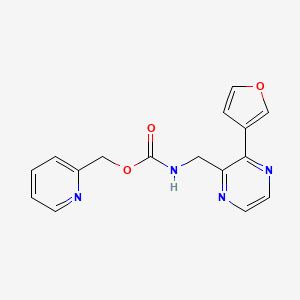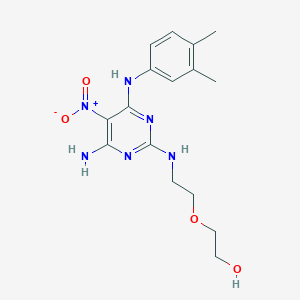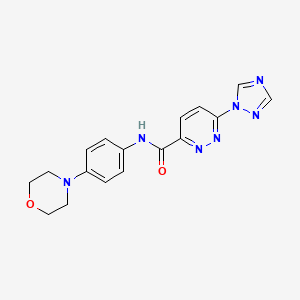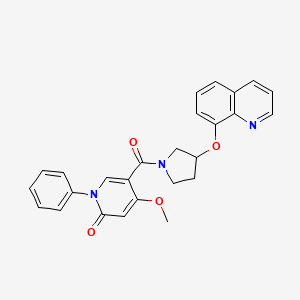![molecular formula C23H28ClN7O2 B2833400 6-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 927576-49-6](/img/structure/B2833400.png)
6-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives show a wide range of biological and pharmaceutical activity and are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of the compound can be determined by various spectroscopic techniques such as HRMS, IR, 1H and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be complex and varied, depending on the specific substituents present in the molecule. For example, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Applications De Recherche Scientifique
Antibacterial Activity
The compound’s structure includes a piperazine moiety, which is known for its diverse pharmacological properties. Researchers have investigated its antibacterial potential against various pathogens. By synthesizing derivatives and evaluating their efficacy, scientists aim to develop new antibiotics or enhance existing ones .
Antihistaminic Properties
Given its structural resemblance to piperazine-based antihistamines, this compound may exhibit antihistaminic effects. Researchers explore its ability to modulate histamine receptors, which could be relevant for managing allergies, hay fever, angioedema, and urticaria .
Anti-HIV-1 Activity
Imidazole-containing compounds have shown promise in anti-HIV research. Although not directly studied for this compound, its imidazole ring suggests potential interactions with viral enzymes. Molecular docking studies could reveal insights into its anti-HIV-1 activity .
Neurological Disorders
The piperazine ring is present in treatments for Parkinson’s and Alzheimer’s diseases. While not specific to this compound, its structural features may contribute to neuroprotective effects. Further investigations are needed to explore its potential in neurological disorders .
Psychoactive Properties
Interestingly, piperazine derivatives are sometimes used illicitly as psychoactive substances. Researchers may investigate whether this compound exhibits any psychoactive effects, although this area requires careful study .
Other Disease States
The piperazine scaffold has been incorporated into drugs for various conditions, including antiparasitic, antifungal, antibacterial, and antiviral agents. Researchers may explore its potential in these contexts .
Mécanisme D'action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the compound might interact with a variety of targets depending on its specific structure and functional groups.
Mode of Action
Compounds with a piperazine moiety are known to modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might interact with its targets in a way that enhances the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound might affect multiple biochemical pathways.
Pharmacokinetics
It is known that the incorporation of a piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties that enhance its bioavailability.
Result of Action
Given the wide range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound might have diverse molecular and cellular effects.
Orientations Futures
Propriétés
IUPAC Name |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-15-16(2)31-19-20(26(3)23(33)27(4)21(19)32)25-22(31)30(15)13-10-28-8-11-29(12-9-28)18-7-5-6-17(24)14-18/h5-7,14H,8-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHBJKZSPRLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610409 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

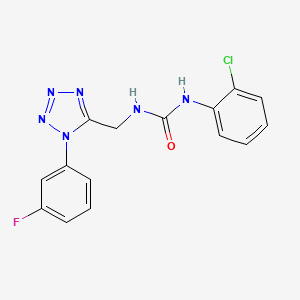
![N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2833323.png)

![7-[(4-Bromophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2833326.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2833328.png)
